Oxepane-2,7-dione

概要

説明

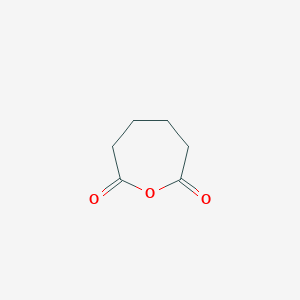

Oxepane-2,7-dione: is a seven-membered cyclic anhydride with the molecular formula C6H8O3

準備方法

Synthetic Routes and Reaction Conditions:

Cyclization Reactions: One common method for synthesizing oxepane-2,7-dione involves cyclization reactions.

Ring-Closing Metathesis: Another method involves ring-closing metathesis, which uses catalysts like Grubbs’ catalyst to form the seven-membered ring.

Industrial Production Methods: Industrial production of this compound typically involves the cyclization of adipic acid using acetic anhydride as a dehydrating agent. This method is favored due to its efficiency and cost-effectiveness .

化学反応の分析

Types of Reactions:

Oxidation: Oxepane-2,7-dione can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction of this compound can yield corresponding alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Alcohols or other reduced forms.

Substitution: Substituted oxepane derivatives.

科学的研究の応用

Synthetic Applications

1. Polymerization

Oxepane-2,7-dione has been utilized in the melt polymerization process to create polyesters. This method allows for the production of biodegradable polymers with tailored properties suitable for various applications in packaging and biomedical fields. For instance, studies have demonstrated that polymerization of adipic anhydride leads to the formation of high molecular weight polymers that exhibit favorable mechanical properties .

2. Synthesis of Biologically Active Compounds

The oxepane motif is prevalent in numerous natural products with biological activity. Recent advancements have shown that polyoxygenated oxepanes can serve as precursors for the synthesis of complex natural products. These compounds are integral to the structure of marine-derived molecules that exhibit a range of biological effects, from toxicity to therapeutic potential .

Biological Relevance

1. Natural Products

Oxepane-containing compounds are found in various marine organisms and have been studied for their pharmacological properties. The total synthesis of these complex molecules often involves intricate synthetic strategies due to their stereochemical complexity . For example, research has highlighted the synthesis of oxepane nucleic acids (ONAs), which replace traditional sugar phosphate backbones with oxepane rings, providing insights into genetic systems .

2. Medicinal Chemistry

The biological activities associated with oxepane derivatives include their roles as ligands for lectins and substrates for glycosidases, which are critical in various biochemical pathways. The exploration of these interactions has opened avenues for developing new therapeutic agents targeting specific biological pathways .

作用機序

The mechanism by which oxepane-2,7-dione exerts its effects involves its ability to undergo various chemical reactions, such as cyclization and substitution. These reactions allow it to interact with molecular targets and pathways, leading to the formation of bioactive compounds and polymers .

類似化合物との比較

Oxetane: A four-membered cyclic ether with the molecular formula C3H6O .

Tetrahydrofuran: A five-membered cyclic ether with the molecular formula .

Dioxane: A six-membered cyclic ether with the molecular formula .

Uniqueness: Oxepane-2,7-dione is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This structure allows for unique reactivity patterns and applications in various fields .

生物活性

Oxepane-2,7-dione, a seven-membered cyclic anhydride with the molecular formula , is gaining attention in both synthetic chemistry and medicinal applications. Its unique structural properties allow it to act as a versatile building block in the synthesis of various bioactive molecules and polymers. This article explores the biological activity, potential therapeutic applications, and underlying mechanisms of action associated with this compound.

- Molecular Formula :

- Molecular Weight : 128.13 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 262.1 ± 9.0 °C at 760 mmHg

- Flash Point : 123.9 ± 15.9 °C

Biological Activity Overview

This compound has been investigated for its biological activities, particularly in relation to its derivatives known as "Wntepanes," which are associated with Wnt signaling pathway modulation. This pathway plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.

The biological activity of this compound is primarily linked to its ability to interact with specific biological targets within the Wnt signaling pathway. Research indicates that certain derivatives can enhance Wnt signaling synergistically with Wnt3a protein, suggesting a potential role in cancer therapy and regenerative medicine .

Case Study 1: Wnt Signaling Activation

A study conducted on SW480 cancer cells revealed that treatment with oxepane derivatives did not activate Wnt signaling further due to a mutation in the APC gene. However, these compounds were shown to act upstream of APC, indicating their potential as therapeutic agents targeting early components of the Wnt signaling cascade .

Case Study 2: Synthesis and Biological Profiling

Research focused on synthesizing oxepanes inspired by natural products demonstrated that these compounds exhibit diverse bioactivities. The synthesis involved a one-pot process that yielded mono-, bi-, and tricyclic oxepanes, which were then profiled for their ability to modulate Wnt signaling through various cell-based assays . The findings indicated that specific structural modifications enhanced biological activity significantly.

Comparative Analysis of Biological Activities

Future Directions

The exploration of this compound's biological activity is still in its infancy. Future research should focus on:

- Detailed Mechanistic Studies : Investigating the specific interactions at the molecular level to elucidate how these compounds influence various biological pathways.

- Toxicity Assessments : Understanding the safety profile of Oxepane derivatives to facilitate their development as therapeutic agents.

- Expanded Biological Profiling : Conducting broader assays across different cell types and conditions to uncover additional therapeutic potentials.

特性

IUPAC Name |

oxepane-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-5-3-1-2-4-6(8)9-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSKCQCQZUGWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29254-17-9 | |

| Record name | 2,7-Oxepanedione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29254-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID401316648 | |

| Record name | Adipic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,7-Oxepanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2035-75-8 | |

| Record name | Adipic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adipic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-Oxepanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

22 °C | |

| Record name | 2,7-Oxepanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。